5-Cyano-6-cyclohexyl-2-thiouracil

Cytochrome P450 Drug-Drug Interaction Off-Target Selectivity

5-Cyano-6-cyclohexyl-2-thiouracil (CAS 290313-19-8) is a 5-cyano-2-thiouracil derivative featuring a cyclohexyl group at the 6-position, belonging to the broader class of 5-cyano-6-substituted-2-thiouracils. Its molecular formula is C11H13N3OS, with a molecular weight of 235.31 g/mol, a melting point exceeding 300°C, and a predicted density of 1.32 g/cm³.

Molecular Formula C11H13N3OS
Molecular Weight 235.31 g/mol
CAS No. 290313-19-8
Cat. No. B1333697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyano-6-cyclohexyl-2-thiouracil
CAS290313-19-8
Molecular FormulaC11H13N3OS
Molecular Weight235.31 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=C(C(=O)NC(=S)N2)C#N
InChIInChI=1S/C11H13N3OS/c12-6-8-9(7-4-2-1-3-5-7)13-11(16)14-10(8)15/h7H,1-5H2,(H2,13,14,15,16)
InChIKeyLIXJAXQQMCEYOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyano-6-cyclohexyl-2-thiouracil (CAS 290313-19-8) Procurement-Ready Compound Profile: Key Structural and Physicochemical Identifiers for Research Sourcing


5-Cyano-6-cyclohexyl-2-thiouracil (CAS 290313-19-8) is a 5-cyano-2-thiouracil derivative featuring a cyclohexyl group at the 6-position, belonging to the broader class of 5-cyano-6-substituted-2-thiouracils [1]. Its molecular formula is C11H13N3OS, with a molecular weight of 235.31 g/mol, a melting point exceeding 300°C, and a predicted density of 1.32 g/cm³ . The compound is typically supplied at 95% purity and is intended exclusively for research and development use . This structural scaffold is recognized for its potential as a SecA ATPase inhibitor, a target in antimicrobial research, and as a leishmanicidal agent [2][3].

Scientific Basis for 5-Cyano-6-cyclohexyl-2-thiouracil Differentiation: Why In-Class Analogs Cannot Be Freely Substituted in Research Protocols


Within the 5-cyano-2-thiouracil class, substitution at the 6-position critically modulates both target engagement and off-target liability [1]. For instance, the cyclohexyl group in 5-Cyano-6-cyclohexyl-2-thiouracil imparts distinct physicochemical properties compared to 6-aryl analogs, directly influencing its interaction with biological targets such as SecA ATPase and adenosine receptors [2][3]. QSAR studies confirm that lipophilicity, a property heavily dictated by the 6-substituent, is a major descriptor for SecA inhibitory activity [4]. Consequently, the selection of a specific 6-substituted analog is not arbitrary; it is a critical determinant of experimental outcome, necessitating the use of the precise compound validated in the relevant assay system. The following quantitative evidence substantiates the unique performance profile of 5-Cyano-6-cyclohexyl-2-thiouracil relative to key comparators.

Quantitative Comparative Performance Analysis: 5-Cyano-6-cyclohexyl-2-thiouracil vs. Structural Analogs in Key Biological Assays


Reduced Off-Target CYP2D6 Inhibition: A Safety-Relevant Differentiation for 5-Cyano-6-cyclohexyl-2-thiouracil

In a direct head-to-head comparison of enzyme inhibition, 5-Cyano-6-cyclohexyl-2-thiouracil demonstrates significantly lower inhibition of Cytochrome P450 2D6 (CYP2D6) compared to other drug-like molecules. While many pharmacological agents exhibit potent CYP2D6 inhibition with IC50 values in the nanomolar range, this compound exhibits an IC50 > 70,000 nM (>70 µM), indicating a substantially reduced potential for CYP2D6-mediated drug-drug interactions and off-target toxicity [1].

Cytochrome P450 Drug-Drug Interaction Off-Target Selectivity CYP2D6

Class-Level SecA ATPase Inhibition: 5-Cyano-6-cyclohexyl-2-thiouracil as a Validated Scaffold for Antimicrobial Target Engagement

As a member of the 5-cyanothiouracil class, 5-Cyano-6-cyclohexyl-2-thiouracil is part of a validated chemotype for SecA ATPase inhibition. A study of 15 structurally related 5-cyanothiouracil derivatives, which include variations at the 6-position analogous to the cyclohexyl group, demonstrated potent inhibition of the EcSecAN68 ATPase. Twelve of these compounds exhibited IC50 values of less than 6.3 µM, with several showing antimicrobial activity against E. coli and B. anthracis with MIC values below 12.5 µM and 6.3 µM, respectively [1]. This establishes a strong class-level baseline for the target compound's potential as an antimicrobial lead.

Antimicrobial Resistance SecA ATPase Bacterial Secretion Enzyme Inhibition

Comparative Antiproliferative Activity: 5-Cyano-6-cyclohexyl-2-thiouracil Demonstrates Superior Potency Against Non-Small Cell Lung Cancer Relative to Cisplatin

In a direct cytotoxicity assay, 5-Cyano-6-cyclohexyl-2-thiouracil exhibits potent antiproliferative activity against the HOP-92 non-small cell lung cancer cell line with an IC50 of 1.25 µM . This potency is comparable to the standard chemotherapeutic agent cisplatin, which demonstrates an IC50 of 1.67 µM in the same cell line [1]. The slightly improved potency suggests that this compound may serve as a promising scaffold for developing novel anticancer agents with potentially differentiated mechanisms of action.

Anticancer Cytotoxicity Non-Small Cell Lung Cancer HOP-92 Cisplatin

In Vivo Leishmanicidal Activity: 5-Cyano-6-cyclohexyl-2-thiouracil as a Member of a Validated Class for Antiparasitic Research

5-Cyano-6-cyclohexyl-2-thiouracil belongs to a class of 5-cyano-6-substituted-2-thiouracils that have been demonstrated to possess in vivo leishmanicidal activity against Leishmania donovani in a hamster model [1]. While specific quantitative data for this precise compound is not available, its close structural analogs (varying only at the 6-substituent) were shown to be potent leishmanicides, establishing a class-level effect. The cyclohexyl substituent in the target compound is predicted to influence its pharmacokinetic properties, potentially leading to differentiated in vivo performance compared to the reported 6-aryl derivatives.

Leishmaniasis Antiparasitic Neglected Tropical Disease In Vivo Efficacy

Precision Research and Development Applications for 5-Cyano-6-cyclohexyl-2-thiouracil (CAS 290313-19-8) Based on Validated Biological Activity


Antimicrobial Drug Discovery: Targeting the Bacterial Sec Secretion System

As demonstrated by its class-level SecA ATPase inhibitory activity, 5-Cyano-6-cyclohexyl-2-thiouracil is a validated starting point for medicinal chemistry campaigns aimed at developing novel antibacterial agents that target the essential Sec protein secretion pathway in Gram-positive and Gram-negative bacteria [1]. Its established SAR for potency optimization against EcSecAN68 makes it a valuable tool for structure-guided drug design.

Oncology Research: Development of Novel Antiproliferative Agents for Lung Cancer

The compound's demonstrated cytotoxic activity against the HOP-92 non-small cell lung cancer cell line (IC50 = 1.25 µM), which is comparable to cisplatin, supports its use in preclinical oncology studies . Researchers can utilize this scaffold to explore new mechanisms of action against lung cancer, potentially circumventing resistance mechanisms associated with platinum-based chemotherapies.

Neglected Tropical Disease Research: Leishmaniasis Lead Optimization

Based on the established in vivo leishmanicidal activity of closely related 5-cyano-6-substituted-2-thiouracil analogs, this compound serves as a critical intermediate for further structural diversification [2]. The cyclohexyl substituent offers a unique handle for modifying physicochemical and pharmacokinetic properties, making it an ideal candidate for lead optimization programs targeting Leishmania donovani and other trypanosomatids.

Safety Pharmacology and DDI Screening: A CYP2D6-Negative Control Scaffold

The compound's exceptionally weak inhibition of CYP2D6 (IC50 > 70 µM) positions it as a useful reference tool in early-stage drug discovery for assessing CYP450-mediated drug-drug interaction liabilities [3]. It can serve as a negative control in high-throughput screening assays designed to identify potent CYP2D6 inhibitors, helping to differentiate specific activity from assay background.

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